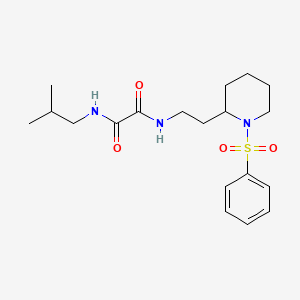

N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4S/c1-15(2)14-21-19(24)18(23)20-12-11-16-8-6-7-13-22(16)27(25,26)17-9-4-3-5-10-17/h3-5,9-10,15-16H,6-8,11-14H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERYHRCKVXIHPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent functionalization. The phenylsulfonyl group is introduced through a sulfonylation reaction, followed by the formation of the oxalamide moiety through a condensation reaction with an appropriate oxalyl chloride derivative. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized under strong oxidizing conditions.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group may play a crucial role in binding to these targets, while the piperidine ring and oxalamide moiety contribute to the overall stability and activity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:

N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)carboxamide: Similar structure but with a carboxamide moiety instead of an oxalamide.

N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea: Contains a urea group instead of an oxalamide.

N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)thiourea: Features a thiourea moiety instead of an oxalamide.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an isobutyl group, a piperidine ring, and a phenylsulfonyl moiety. Its molecular formula is , with a molecular weight of 443.6 g/mol. The presence of these functional groups suggests potential interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The phenylsulfonyl group enhances solubility and bioavailability, while the oxalamide moiety facilitates hydrogen bonding with active sites on proteins. The isobutyl group may contribute to hydrophobic interactions, potentially influencing binding affinity to targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral | Potential inhibition of HIV entry mechanisms based on structural analogs. |

| Anti-inflammatory | Modulation of inflammatory responses observed in related compounds. |

| Anti-cancer | Hypothetical targeting of oncogenic pathways; requires further investigation. |

Case Study: HIV Entry Inhibition

In a study focusing on structurally related oxalamides, compounds were identified as effective inhibitors of HIV-1 entry. These compounds demonstrated low micromolar activity against both X4 and R5 strains, indicating broad-spectrum antiviral potential . The mechanism involved binding to the viral envelope glycoprotein gp120 without affecting downstream processes like reverse transcription or integration.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide?

Answer:

Key parameters include:

- Temperature control during crystallization to ensure high-purity crystals (e.g., maintaining 0–5°C for slow nucleation) .

- Solvent selection (e.g., dichloromethane or acetonitrile) to balance solubility and reactivity .

- Reaction time optimization for intermediate steps, such as sulfonamide formation (typically 12–24 hours under reflux) .

- Use of catalysts (e.g., DCC/HOBt for amide coupling) to enhance yield .

Methodological validation via TLC and HPLC is recommended to monitor reaction progress .

Basic: How can NMR and mass spectrometry be employed to confirm the structural integrity of this compound?

Answer:

- 1H/13C NMR : Assign peaks to specific protons (e.g., isobutyl CH3 at δ 0.9–1.1 ppm, piperidine CH2 at δ 2.5–3.5 ppm) .

- HRMS : Verify molecular weight (e.g., [M+H]+ ion at m/z 475.58 for C24H30FN3O4S) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the piperidine and phenylsulfonyl groups .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Competitive binding assays (e.g., fluorescence polarization) to measure affinity for targets like GPCRs or kinases .

- Enzyme inhibition studies (e.g., IC50 determination using spectrophotometric methods for proteases) .

- Cell viability assays (MTT or ATP-based) to assess cytotoxicity in cancer or inflammation models .

Advanced: How can researchers resolve contradictory Ki values in receptor-binding studies?

Answer:

- Orthogonal assays : Validate binding using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to distinguish nonspecific interactions .

- Mutagenesis studies : Identify critical residues in the binding pocket (e.g., piperidine-sulfonyl interactions) .

- Structural analogs : Compare with derivatives lacking the isobutyl group to isolate steric effects .

Advanced: What methodologies address poor solubility in aqueous buffers during pharmacokinetic studies?

Answer:

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility .

- Salt formation : Introduce hydrochloride or mesylate salts via acid-base reactions .

- Prodrug strategies : Modify the oxalamide moiety with hydrolyzable esters .

Advanced: How to evaluate chemical stability under physiological conditions (pH, temperature)?

Answer:

- Forced degradation studies : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Accelerated stability testing : Use Arrhenius modeling to predict shelf life at 25°C based on data from 40–60°C .

- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the sulfonamide group) .

Advanced: What experimental designs mitigate off-target effects in cellular assays?

Answer:

- Proteome-wide profiling : Use affinity pulldown with biotinylated probes and quantitative MS to map interactomes .

- CRISPR knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cells .

- Dose-response curves : Ensure EC50 values align with target expression levels to rule out promiscuity .

Advanced: How can computational modeling predict binding modes with biological targets?

Answer:

- Docking simulations (AutoDock Vina): Model interactions between the phenylsulfonyl group and hydrophobic pockets .

- MD simulations (GROMACS) : Assess conformational stability of the piperidine-ethyl linker over 100-ns trajectories .

- QSAR models : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity .

Advanced: What strategies improve yield in scaled-up synthesis without compromising purity?

Answer:

- Continuous flow reactors : Optimize residence time and mixing for sulfonylation steps .

- Crystallization engineering : Use anti-solvent addition (e.g., heptane in DCM) to control crystal size and purity .

- Process analytical technology (PAT) : Implement inline FTIR to monitor intermediate formation .

Advanced: How to investigate metabolic stability in hepatic microsomes?

Answer:

- LC-HRMS : Quantify parent compound and metabolites (e.g., oxidative dealkylation products) after incubation with human liver microsomes .

- CYP enzyme inhibition assays : Identify isoforms responsible for metabolism using selective inhibitors .

- Stable isotope labeling : Track metabolic pathways via 13C-labeled analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.